molecular formula C12H19NO2 B13311909 2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol

2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13311909
M. Wt: 209.28 g/mol
InChI Key: CDFSRVDLXSAIED-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C12H19NO2 It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is substituted with a 2,4-dimethylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,4-dimethylbenzylamine with epichlorohydrin, followed by a ring-opening reaction with a suitable nucleophile such as water or an alcohol. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the ring-opening process. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: This compound is structurally similar but lacks the 2,4-dimethylphenylmethylamino group.

    2-Methyl-1,3-propanediol: Another similar compound, which also lacks the amino group.

Uniqueness

The presence of the 2,4-dimethylphenylmethylamino group in 2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol imparts unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C12H19NO2/c1-9-3-4-11(10(2)5-9)6-13-12(7-14)8-15/h3-5,12-15H,6-8H2,1-2H3

InChI Key

CDFSRVDLXSAIED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(CO)CO)C

Origin of Product

United States

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